![molecular formula C20H24N10O14P2 B160587 9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One) CAS No. 61093-23-0](/img/structure/B160587.png)
9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)
Übersicht
Beschreibung
The compound “9,9’-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3’,2’-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)” is a complex organic molecule with the molecular formula C20H22N10O14P2 . Its average mass is 688.395 Da and its monoisotopic mass is 688.079224 Da .
Wissenschaftliche Forschungsanwendungen
C-di-GMP: A Comprehensive Analysis of Scientific Research Applications: C-di-GMP, also known as cyclic di-GMP or Cyclic diguanylic acid, is a ubiquitous second messenger in bacteria that plays a crucial role in regulating various cellular processes. Here is a detailed analysis of its unique applications in scientific research:
Biofilm Formation Regulation
C-di-GMP is pivotal in the formation of biofilms by pathogenic Escherichia coli, which helps them evade immune systems and environmental hazards, causing persistent or even fatal harm to hosts. Understanding c-di-GMP’s role in biofilm formation mechanisms offers insights into inhibiting E. coli biofilms .
Physiological Function Regulation
This compound is responsible for regulating essential physiological functions such as biofilm formation, motility, cell differentiation, and virulence in bacteria. The synthesis and degradation of c-di-GMP depend on diguanylate cyclases and specific phosphodiesterases, respectively .
Cyanobacteria Bloom Formation
In cyanobacteria, c-di-GMP signaling is integral to physiological processes like photoregulation, biofilm formation, cell motility, and bloom formation. The identification of receptors like CdgR in cyanobacteria underscores the importance of c-di-GMP signaling in these organisms .
Signaling Systems in Bacteria
C-di-GMP regulates many signaling systems in bacteria, including those related to motility and biofilm formation. Its extracellular presence and role are subjects of ongoing research, which has implications for understanding bacterial communication and behavior .
Genetic Regulation During Lifestyle Transitions
The molecule orchestrates genetic regulation during the transition between sessile (stationary) and motile (moving) lifestyles in microorganisms. The intracellular levels of c-di-GMP are monitored by diguanylate cyclases with GGDEF domains .
Interspecies and Interkingdom Signaling
Understanding how c-di-GMP functions as a universal signaling molecule at interspecies, intraspecies, and interkingdom levels is essential due to its critical role in regulating various cellular processes across different life forms .
Eigenschaften
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFDLKSEZWEFGL-MHARETSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027528 | |
| Record name | Cyclic diguanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One) | |
CAS RN |
61093-23-0 | |
| Record name | c-Di-GMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61093-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cyclic diguanylic acid (c-di-GMP) and what is its significance in bacteria?
A: Cyclic diguanylic acid (c-di-GMP) is a ubiquitous second messenger molecule found in bacteria. [] It plays a crucial role in regulating a wide range of cellular processes in bacteria, primarily acting as a molecular switch between motile (free-swimming) and sessile (surface-attached) lifestyles. []
Q2: How is c-di-GMP synthesized and degraded within bacterial cells?
A: c-di-GMP is synthesized from two molecules of GTP by enzymes called diguanylate cyclases (DGCs), which contain a characteristic GGDEF domain. [, ] Conversely, c-di-GMP is degraded into linear pGpG or two GMP molecules by enzymes called phosphodiesterases (PDEs), which possess either EAL or HD-GYP domains. [, ]
Q3: How does the number of genes encoding c-di-GMP-modulating enzymes affect bacterial adaptation?
A: Bacteria exhibit significant variation in the number of genes encoding GGDEF, EAL, and HD-GYP proteins. [] A greater number of these genes translate into a more complex c-di-GMP signaling network, enabling bacteria to fine-tune the regulation of target genes and optimize their adaptation to diverse environments. [, ]
Q4: What is the general mechanism of action of c-di-GMP in bacterial signaling pathways?
A: c-di-GMP exerts its regulatory effects by binding to various effector proteins, such as transcription factors, enzymes, and multimeric protein complexes. [] This binding event triggers downstream signaling cascades that ultimately control a wide range of bacterial behaviors, including biofilm formation, motility, virulence, and cell cycle progression.
Q5: How does c-di-GMP influence biofilm formation?
A: High intracellular levels of c-di-GMP generally promote biofilm formation. [, , , ] This is achieved through multiple mechanisms, including:
- Repression of motility: c-di-GMP inhibits bacterial motility by reducing flagellar synthesis and function, thereby promoting surface attachment. [, , , ] For instance, in Pseudomonas aeruginosa, elevated c-di-GMP levels lead to reduced flagellar motility and enhanced biofilm formation. []
- Induction of biofilm matrix production: c-di-GMP stimulates the production of extracellular polysaccharide (EPS), a major component of the biofilm matrix. [, , ] For example, in Pseudomonas aeruginosa, the diguanylate cyclase RoeA promotes EPS production and contributes to biofilm formation. []
- Regulation of adhesin expression: c-di-GMP can modulate the expression of bacterial adhesins, which mediate attachment to surfaces and other cells. [] In Pseudomonas putida, c-di-GMP/FleQ regulates the transcription of lapE, which encodes an outer membrane pore protein involved in adhesin secretion and biofilm formation. []
Q6: How does c-di-GMP impact bacterial motility?
A: Elevated c-di-GMP levels typically suppress bacterial motility, primarily by inhibiting flagellar synthesis and function. [, , , ] For example, in Myxococcus xanthus, c-di-GMP regulates type IV pilus-dependent motility. [] Conversely, low c-di-GMP levels generally promote motility by facilitating flagellar biosynthesis and rotation. []
Q7: Does c-di-GMP regulate virulence in pathogenic bacteria?
A: The role of c-di-GMP in bacterial virulence is complex and can be context-dependent. While generally considered an inhibitor of virulence factors, exceptions to this paradigm exist. []
- Virulence suppression: In some pathogens, high c-di-GMP levels correlate with reduced virulence, often indirectly through the inhibition of motility and biofilm dispersal. [, , ] In Vibrio cholerae, for example, c-di-GMP directly inhibits the expression of cholera toxin. []
- Virulence enhancement: Conversely, in certain pathogens, c-di-GMP contributes to virulence by promoting host colonization, persistence, and immune evasion. [, , ] For instance, in Ehrlichia chaffeensis, c-di-GMP signaling is essential for bacterial invasion of human monocytes. []
Q8: Can you provide examples of specific c-di-GMP effector proteins and their functions?
A8: Numerous c-di-GMP effector proteins have been identified, each contributing to specific downstream effects:
- FleQ: In Pseudomonas species, FleQ acts as a transcriptional regulator, controlling the expression of biofilm- and flagellum-related genes in response to c-di-GMP. []
- BldD: In Streptomyces, BldD dimerizes upon binding to c-di-GMP, impacting the transcription of genes involved in differentiation and development. []
- PilZ domain proteins: These proteins, often containing one or more PilZ domains, are common c-di-GMP receptors involved in various cellular processes. [, , ] For instance, in Myxococcus xanthus, PlpA, PixA, and PixB are PilZ domain proteins with distinct roles in regulating motility and development. []
- MshE: This ATPase, associated with type IV pilus, binds c-di-GMP via its N-terminal T2SSE_N domain, influencing pilus-dependent processes. []
Q9: How is c-di-GMP signaling specificity achieved in bacteria with complex c-di-GMP networks?
A9: Maintaining signaling specificity in bacteria with numerous DGCs and PDEs is crucial for proper cellular function. Several mechanisms contribute to this specificity:
- Spatiotemporal regulation: The localization and timing of c-di-GMP synthesis and degradation are tightly controlled. [, , , ] Specific DGCs and PDEs are often localized to distinct cellular compartments or expressed under specific conditions, ensuring that c-di-GMP signals are directed to the appropriate downstream effectors.
- Protein-protein interactions: Direct interactions between c-di-GMP-metabolizing enzymes and their cognate effectors contribute to signaling fidelity. [, , , ] These interactions can enhance the local concentration of c-di-GMP near its target, preventing cross-talk between different pathways.
- Feedback regulation: c-di-GMP can modulate the activity of DGCs and PDEs through feedback mechanisms, fine-tuning its own intracellular levels. [] This feedback control helps to maintain c-di-GMP homeostasis and prevent aberrant signaling.
Q10: How does the study of c-di-GMP signaling contribute to our understanding of bacterial pathogenesis and potential therapeutic interventions?
A10: Understanding the intricacies of c-di-GMP signaling in pathogenic bacteria holds significant promise for developing novel therapeutic strategies:
- Anti-biofilm agents: Disrupting c-di-GMP signaling pathways essential for biofilm formation could lead to new treatments for chronic and recurrent infections. [, ] Targeting DGCs, PDEs, or c-di-GMP effector proteins could potentially prevent biofilm formation or disperse existing biofilms, rendering bacteria more susceptible to antibiotics and host immune responses.
- Antivirulence therapies: Modulating c-di-GMP signaling in pathogens where it promotes virulence could attenuate their pathogenicity and enhance the efficacy of existing treatments. [] Inhibiting specific DGCs or activating specific PDEs involved in virulence regulation could potentially disarm pathogens without directly killing them, thereby minimizing the emergence of antibiotic resistance.
- Probiotic interventions: Manipulating c-di-GMP signaling in beneficial bacteria could enhance their ability to colonize the host and outcompete pathogens. [] Increasing c-di-GMP levels in probiotics could potentially enhance their biofilm-forming capacity, improving their persistence and effectiveness in the gut.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





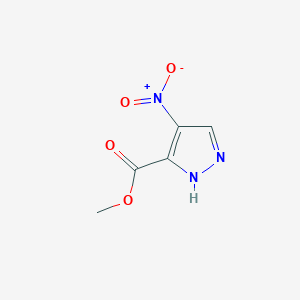
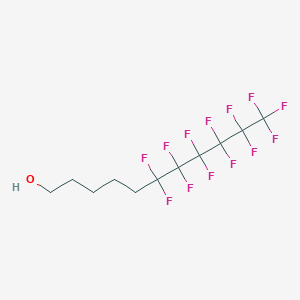
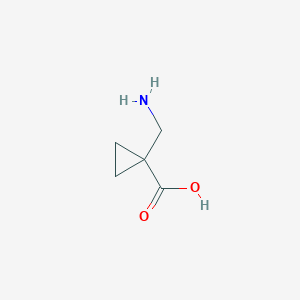
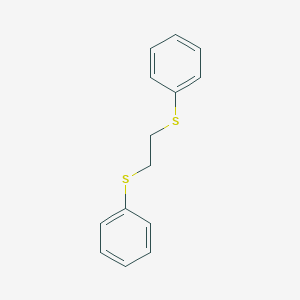
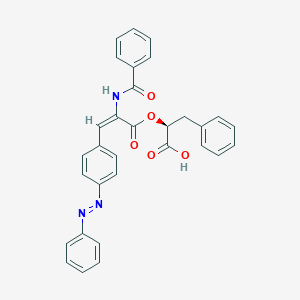
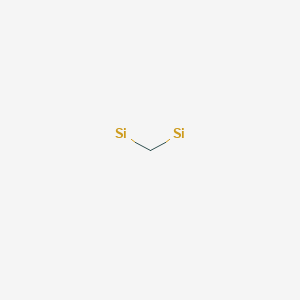


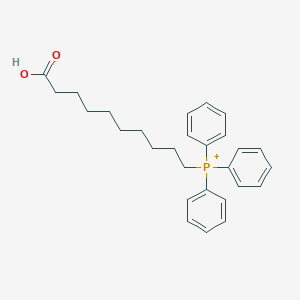
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)

